Product packaging for 3,5-Dichloro-4-isopropoxybenzoic acid(Cat. No.:CAS No. 41490-10-2)

3,5-Dichloro-4-isopropoxybenzoic acid

Cat. No.: B1468378
CAS No.: 41490-10-2
M. Wt: 249.09 g/mol
InChI Key: PSZCPQCRWUJQFK-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isopropoxybenzoic acid is a halogenated benzoic acid derivative characterized by two chlorine atoms at the 3- and 5-positions, an isopropoxy group at the 4-position, and a carboxylic acid functional group. This compound is primarily utilized in chemical research and synthesis, as evidenced by its discontinued commercial availability from suppliers like CymitQuimica . Its structural complexity and substituent arrangement make it a subject of interest for comparative studies with analogous benzoic acid derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O3 B1468378 3,5-Dichloro-4-isopropoxybenzoic acid CAS No. 41490-10-2

Properties

IUPAC Name

3,5-dichloro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCPQCRWUJQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736389
Record name 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41490-10-2
Record name 3,5-Dichloro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,5-Dichloro-4-isopropoxybenzoic acid (DCIB) is a synthetic compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C10H10Cl2O3
  • Molecular Weight : 249.09 g/mol
  • IUPAC Name : 3,5-Dichloro-4-(propan-2-yloxy)benzoic acid
  • CAS Number : 67081834

The presence of chlorine atoms at the 3 and 5 positions of the benzene ring and an isopropoxy group at the para position contributes to its unique chemical properties, influencing its biological activity.

Mechanisms of Biological Activity

Research indicates that DCIB exhibits various biological activities primarily through its interaction with cellular pathways. Some key mechanisms include:

  • Inhibition of Protein-Protein Interactions : DCIB has been shown to disrupt the c-Myc–Max protein complex, which is crucial for regulating gene expression involved in cell proliferation and differentiation. This disruption can lead to decreased oncogenic activity in cancer cells .
  • Anti-inflammatory Effects : Studies suggest that DCIB may possess anti-inflammatory properties by modulating cytokine production and reducing leukocyte infiltration in inflamed tissues .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
c-Myc–Max Interaction DisruptionComplete inhibition at 100 µM
Anti-inflammatory ActivityReduced cytokine levels in murine models
Cytotoxicity in Cancer CellsInduced apoptosis in breast cancer cell lines

Case Study: Inhibition of c-Myc–Max Interaction

A focused library of derivatives including DCIB was screened for their ability to disrupt the c-Myc–Max/DNA complex using an electrophoretic mobility shift assay (EMSA). The results indicated that DCIB effectively inhibited this interaction, which is significant given the role of c-Myc in various cancers. The IC50 values were determined to be less than 50 µM for several active derivatives, highlighting the potential therapeutic applications of DCIB in oncology .

Scientific Research Applications

Pharmaceutical Applications

The primary application of 3,5-Dichloro-4-isopropoxybenzoic acid lies in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various bioactive compounds. Notably:

  • Anti-cancer Agents : Research indicates that derivatives of this compound can disrupt critical protein-protein interactions involved in cancer progression, such as c-Myc-Max complexes. In electrophoretic mobility shift assays, certain derivatives demonstrated potent activity in inhibiting these complexes .
  • Drug Development : The compound's structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways. Its derivatives have been explored for their potential to modulate insulin-like growth factor receptors (IGF-1R), which are implicated in cancer and metabolic disorders .

Biological Studies and Case Examples

  • Disruption of Protein Interactions : A study focused on the ability of this compound derivatives to perturb c-Myc–Max protein interactions showed that specific modifications could lead to significant biological activity. The results indicated that the presence of carboxylic acid groups was crucial for activity, emphasizing the importance of functional groups in drug design .
  • Synthesis of Novel Compounds : In another study, the synthesis of 4-amino-2-hydroxy-3-isopropoxybenzoic acid was reported as a method to create derivatives with enhanced pharmaceutical properties. The synthetic route was noted for its efficiency and high yield, making it suitable for industrial applications .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to its derivatives:

Compound NameBiological ActivitySynthesis MethodYield (%)
This compoundDisrupts c-Myc-Max complexAcylation with dichloromethaneHigh
4-amino-2-hydroxy-3-isopropoxybenzoic acidPotential anti-cancer agentModified acylationVery High
Methyl 3,5-dichloro-4-isopropoxybenzoatePrecursor for further synthesisEsterificationModerate

Comparison with Similar Compounds

Structural Analogues Based on Substituent Variations

The compound’s structural uniqueness lies in its combination of chloro and isopropoxy groups. Below is a comparative analysis with key analogues (Table 1):

Table 1: Structural Comparison with Similar Benzoic Acid Derivatives

Compound Name Substituents CAS Number Similarity Score* Reference
3,5-Dichloro-4-isopropoxybenzoic acid 3-Cl, 5-Cl, 4-isopropoxy 37908-97-7 1.00 (Reference)
3-Chloro-4-isopropoxybenzoic acid 3-Cl, 4-isopropoxy 213598-07-3 0.86
3,5-Dichloro-4-hydroxybenzoic acid 3-Cl, 5-Cl, 4-OH 3336-41-2 0.90
3-Chloro-4-methoxybenzoic acid 3-Cl, 4-OCH₃ 37908-96-6 0.92
4-Chloro-3-methoxybenzoic acid 4-Cl, 3-OCH₃ 85740-98-3 0.89

*Similarity scores (0–1 scale) are based on structural overlap with the reference compound .

Key Observations:

  • Substituent Position and Polarity: The presence of two chlorine atoms in this compound increases steric hindrance and electron-withdrawing effects compared to mono-chloro analogues like 3-Chloro-4-isopropoxybenzoic acid. This likely enhances acidity and reduces solubility in non-polar solvents .
  • Hydroxy vs. Alkoxy Groups: Replacing the isopropoxy group with a hydroxyl (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) significantly alters polarity and hydrogen-bonding capacity, impacting biological activity and solubility .

Derivatives and Related Compounds

Ethyl 3,5-Dichloro-4-isopropoxybenzoate

  • CAS Number : 40689-36-9 .
  • Structure : Ester derivative of the parent acid, replacing the carboxylic acid with an ethyl ester group.
  • Applications : Serves as a synthetic intermediate, facilitating easier handling in organic synthesis due to reduced acidity compared to the free acid .

Hydrazide Derivative

  • Example: this compound 2-isopropylhydrazide monohydrochloride.
  • Use: Potential applications in medicinal chemistry as a hydrazide derivative, though detailed pharmacological data are unavailable .

Functional Comparison with Non-Halogenated Analogues

  • 4-Hydroxybenzoic Acid (CAS 99-96-7) : Lacks halogen and alkoxy groups, making it less lipophilic. Widely used as a preservative and pharmaceutical precursor .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) : Features dihydroxy and acrylate groups, enabling antioxidant properties and applications in food/cosmetic research .

Research and Industrial Relevance

  • Potential Applications: Structural features suggest utility in agrochemicals (due to chloro groups) or as intermediates in drug discovery. However, explicit research findings are sparse in the provided evidence.

Preparation Methods

Alkylation of 3,5-Dichloro-4-hydroxybenzoate

The primary synthetic route to 3,5-dichloro-4-isopropoxybenzoic acid starts from methyl 3,5-dichloro-4-hydroxybenzoate, which contains a phenolic hydroxyl group at the 4-position and chlorine atoms at the 3 and 5 positions.

Stepwise process:

  • Alkylation of Phenolic Hydroxyl:
    The phenolic hydroxyl group of methyl 3,5-dichloro-4-hydroxybenzoate is alkylated using isopropyl bromide (or a similar isopropyl alkylating agent) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically proceeds at elevated temperature (~80 °C) for several hours (3h typical) to yield methyl 3,5-dichloro-4-isopropoxybenzoate.

  • Hydrolysis of Ester to Acid:
    The methyl ester is then hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature over 12 hours. This step converts the methyl ester to this compound.

Reagents and conditions summary:

Step Reagents/Conditions Product
Alkylation K2CO3, isopropyl bromide, DMF, 80 °C, 3 h Methyl 3,5-dichloro-4-isopropoxybenzoate
Hydrolysis LiOH, THF/H2O, room temp, 12 h This compound

This method is well-documented in the synthesis of related 3,5-dichloro-4-alkoxybenzoic acid derivatives and provides a straightforward approach to introducing the isopropoxy group selectively at the 4-position while retaining the chlorine substituents at positions 3 and 5.

Research Findings and Optimization

  • Selectivity and Yield:
    The alkylation step is highly selective for the phenolic hydroxyl group due to its nucleophilicity, with minimal side reactions on the aromatic ring under controlled conditions.

  • Reaction Efficiency:
    Using potassium carbonate as the base avoids harsh conditions that could lead to dehalogenation or other side reactions. DMF as a solvent facilitates efficient nucleophilic substitution.

  • Hydrolysis Conditions:
    Lithium hydroxide is preferred for ester hydrolysis due to its strong basicity and solubility in organic-aqueous mixtures, yielding the acid cleanly without affecting the isopropoxy or chloro substituents.

  • Purification:
    The final acid product can be purified by recrystallization from suitable solvents or by chromatographic methods depending on the scale and purity requirements.

Summary Table of Preparation Method

Step No. Reaction Type Starting Material Reagents/Conditions Product Notes
1 Alkylation Methyl 3,5-dichloro-4-hydroxybenzoate K2CO3, isopropyl bromide, DMF, 80 °C, 3 h Methyl 3,5-dichloro-4-isopropoxybenzoate Selective O-alkylation
2 Ester hydrolysis Methyl 3,5-dichloro-4-isopropoxybenzoate LiOH, THF/H2O, room temp, 12 h This compound Mild conditions preserve substituents

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-4-isopropoxybenzoic acid, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves etherification of 3,5-dichloro-4-hydroxybenzoic acid with isopropyl bromide or iodide under alkaline conditions. Key parameters include:

  • Catalyst selection : Use of potassium carbonate or sodium hydride to deprotonate the hydroxyl group .
  • Reaction temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., isopropoxy group: δ ~4.5 ppm for methine proton, δ ~70 ppm for quaternary carbon) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M-H]^- at m/z 225.01 and fragments consistent with Cl loss .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times can be cross-referenced with standards like 3,5-dichloro-4-hydroxybenzoic acid .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<1 mg/mL at 25°C), but highly soluble in polar aprotic solvents (DMSO, DMF). Use sonication or mild heating (40–50°C) for dissolution .
  • Stability : Degrades under strong UV light or basic conditions (pH >10). Store in amber vials at -20°C under inert gas to prevent hydrolysis of the isopropoxy group .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability. Validate activity via orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests) .
  • Impurity profiling : Trace impurities (e.g., residual 3,5-dichloro-4-hydroxybenzoic acid) may confound results. Quantify contaminants via LC-MS and correlate with bioactivity trends .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Use stopped-flow spectrophotometry to measure inhibition constants (KiK_i) under pseudo-first-order conditions. Compare with structurally related analogs (e.g., 3,5-difluoro-4-hydroxybenzoic acid) to identify substituent effects .
  • Molecular docking : Leverage X-ray crystallography data of target enzymes (e.g., cytochrome P450 isoforms) to model binding interactions. Focus on halogen bonds between Cl substituents and active-site residues .

Q. How does the isopropoxy group influence regioselectivity in downstream derivatization reactions?

Methodological Answer:

  • Steric effects : The bulky isopropoxy group at C4 directs electrophilic substitution to C2 or C6 positions. Confirm regiochemistry via NOESY NMR or single-crystal XRD .
  • Protecting groups : Temporarily replace the isopropoxy group with trimethylsilyl ethers to enable functionalization at C4, followed by deprotection with TBAF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-isopropoxybenzoic acid
Reactant of Route 2
3,5-Dichloro-4-isopropoxybenzoic acid

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